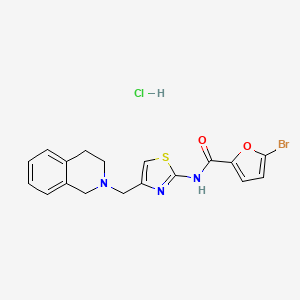

5-bromo-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of 5-bromo-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride

The compound appears to be a derivative of polycyclic N-heterocyclic compounds, specifically related to the synthesis of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines. These compounds have been studied for their potential bronchodilator activity and effects on lipoprotein lipase mRNA expression. The structure suggests a complex molecule with multiple reactive sites, which could be useful in various chemical reactions and biological applications .

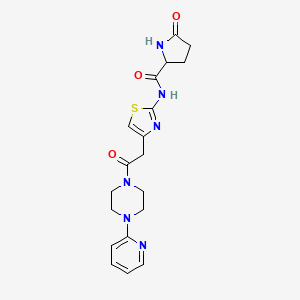

Synthesis Analysis

The synthesis of related compounds involves a Truce-Smiles rearrangement, where 1-(3-cyanopropoxy)-3,4-dihydronaphthalene-2-carbonitriles react with potassium tert-butoxide to form the 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines. Subsequent transformation of the 5-amino group to bromo derivatives allows for further reactions with aliphatic cyclic amines to produce amino derivatives. An alternative reaction with imidazole and NaH results in a dihydrofuran ring cleaved product .

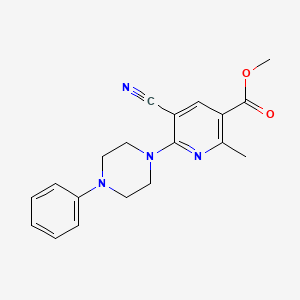

Molecular Structure Analysis

The molecular structure of the compound includes a bromo substituent, which is a key functional group for further chemical transformations. The presence of a thiazole ring and a furan ring indicates potential sites for nucleophilic substitution reactions. The dihydroisoquinolinyl moiety suggests a rigid structure that could influence the compound's binding to biological targets .

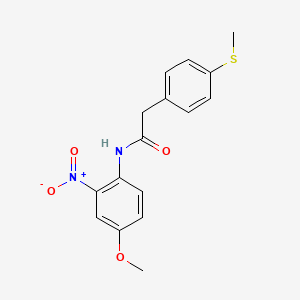

Chemical Reactions Analysis

The compound's bromo group is a reactive site for nucleophilic substitution reactions. In related compounds, the bromo group has been shown to react with various nucleophiles, including aliphatic cyclic amines, to form amino derivatives. The presence of the furan ring also suggests potential reactivity, as furan derivatives have been known to undergo reactions with O-, S-, N-, and P-nucleophiles, leading to a variety of products while retaining the furylthiadiazole fragment .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the structural features suggest it would exhibit properties typical of polycyclic N-heterocyclic compounds. These might include moderate to low solubility in water, potential for crystallization, and stability under certain conditions. The reactivity of the bromo and furan groups would be influenced by the presence of the thiazole and dihydroisoquinolinyl moieties, which could affect the compound's overall reactivity and stability .

Scientific Research Applications

Synthesis and Chemical Properties

One-step Synthesis of 5-acylisothiazoles from Furans : A study outlined a method to convert substituted furans into 5-acylisothiazoles using a combination of ethyl carbamate, thionyl chloride, and pyridine. This process is significant for its regiospecificity and efficiency, applicable under vigorous conditions even for fully substituted 3-bromofurans, demonstrating the method's versatility in synthesizing complex molecules, potentially including compounds similar to the one of interest (Guillard et al., 2001).

Bromination of Isoquinoline and Derivatives : Bromination techniques of isoquinoline and its derivatives were explored, indicating regioselective monobromination could be achieved under specific conditions. This research provides insight into the chemical manipulation of isoquinoline structures, relevant to the synthesis of complex isoquinoline-based compounds like the subject chemical (Brown & Gouliaev, 2004).

Biological Applications and Potential Therapeutic Uses

Synthesis and Evaluation of Antipsychotic Agents : Research into heterocyclic analogues of antipsychotic agents has led to the development of compounds with potential antipsychotic activity. These studies contribute to understanding the biological activity of complex isoquinoline derivatives, potentially informing the therapeutic applications of the compound (Norman et al., 1996).

Antitumor Activity of Quinazolin-4-one Derivatives : The synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, sheds light on the strategies to enhance the bioavailability of quinazolin-based compounds. This work underscores the importance of structural modifications for the development of potent antitumor agents, which could be relevant for the studied compound given its structural features (Bavetsias et al., 2002).

properties

IUPAC Name |

5-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2S.ClH/c19-16-6-5-15(24-16)17(23)21-18-20-14(11-25-18)10-22-8-7-12-3-1-2-4-13(12)9-22;/h1-6,11H,7-10H2,(H,20,21,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAXANLBQMHMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=C(O4)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)

![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)